molecular formula C11H10ClF3O2S B14048550 1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14048550
M. Wt: 298.71 g/mol
InChI Key: GSXMMGIXGCHMQO-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the methylthio and trifluoromethoxy groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chloro, methylthio, and trifluoromethoxy groups, which can participate in various chemical interactions. These interactions can affect biological processes, such as enzyme inhibition or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure sets it apart from similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C11H10ClF3O2S

Molecular Weight

298.71 g/mol

IUPAC Name

1-chloro-1-[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)7-3-8(17-11(13,14)15)5-9(4-7)18-2/h3-5,10H,1-2H3

InChI Key

GSXMMGIXGCHMQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC)OC(F)(F)F)Cl

Origin of Product

United States

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